molecular formula C14H32NO3P B12564399 [12-(Ethylamino)dodecyl]phosphonic acid CAS No. 198065-35-9

[12-(Ethylamino)dodecyl]phosphonic acid

Cat. No.: B12564399
CAS No.: 198065-35-9
M. Wt: 293.38 g/mol
InChI Key: JUEBXRFTBDZBLA-UHFFFAOYSA-N
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Description

[12-(Ethylamino)dodecyl]phosphonic acid is a high-purity, research-grade organophosphorus compound designed for advanced materials chemistry and surface science applications. This molecule features a dodecyl hydrocarbon tail linked to a polar phosphonic acid headgroup, with an ethylamino moiety providing additional coordination and functionalization potential. This structure classifies it as an amphiphile, enabling its use in creating self-assembled monolayers (SAMs) on metal oxide surfaces such as indium tin oxide (ITO), zinc oxide, and titanium dioxide . The robust covalent P-C bond, characteristic of phosphonic acids, confers high chemical and thermal stability, making these surface modifications resistant to hydrolysis and degradation . The primary research value of this compound lies in its ability to act as a molecular bridge, facilitating the stable functionalization of inorganic surfaces for subsequent application in organic electronics (e.g., OLEDs, OPVs), sensor design, and corrosion inhibition . The ethylamino group in the alkyl chain is a key differentiator, offering a secondary reactive site for further chemical modification or for tuning the surface's physicochemical properties. Furthermore, the phosphonic acid group can strongly coordinate to metal ions, suggesting potential applications in the synthesis of hybrid materials and metal-organic frameworks (MOFs) . Researchers can leverage this compound to modify interfacial properties, influence crystal growth, and develop novel supramolecular structures. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

198065-35-9

Molecular Formula

C14H32NO3P

Molecular Weight

293.38 g/mol

IUPAC Name

12-(ethylamino)dodecylphosphonic acid

InChI

InChI=1S/C14H32NO3P/c1-2-15-13-11-9-7-5-3-4-6-8-10-12-14-19(16,17)18/h15H,2-14H2,1H3,(H2,16,17,18)

InChI Key

JUEBXRFTBDZBLA-UHFFFAOYSA-N

Canonical SMILES

CCNCCCCCCCCCCCCP(=O)(O)O

Origin of Product

United States

Surface Chemistry and Interfacial Engineering with 12 Ethylamino Dodecyl Phosphonic Acid

Adsorption Mechanisms on Metal and Metal Oxide Substrates

The adsorption of organophosphonic acids, such as [12-(Ethylamino)dodecyl]phosphonic acid, onto metal and metal oxide surfaces is a critical process for surface functionalization. The phosphonic acid headgroup serves as a robust anchor to the surface, forming stable chemical bonds. This interaction is primarily a condensation reaction between the P-OH groups of the acid and the hydroxyl groups present on the metal oxide surface. ethz.chresearchgate.net The nature of this bonding, along with the influence of the molecule's structure, dictates the ultimate properties of the modified surface.

Monodentate, Bidentate, and Tridentate Binding Modes on Aluminum and Aluminum Oxide Surfaces

On aluminum and its native oxide, phosphonic acids can adopt several binding configurations. ethz.ch These are typically classified as monodentate, bidentate, and tridentate modes, depending on the number of oxygen atoms from the phosphonic acid group that bond to the aluminum surface. researchgate.net

Monodentate Binding: In this mode, one oxygen atom from the phosphonic acid headgroup forms a covalent bond (P-O-Al) with the surface. ethz.ch

Bidentate Binding: Here, two oxygen atoms from the headgroup bind to the surface, which can occur in a chelating fashion to a single aluminum atom or by bridging two different aluminum atoms. ethz.ch

Tridentate Binding: This involves all three oxygen atoms of the phosphonic acid group interacting with the surface. researchgate.net This can occur through two covalent P-O-Al bonds and one dative bond from the phosphoryl oxygen (P=O) to an aluminum site, or through three P-O-Al bonds if the molecule is fully deprotonated. researchgate.netnih.gov

The specific binding mode that dominates is influenced by factors such as the surface hydroxyl group density, the reaction conditions, and the molecular structure of the phosphonic acid itself. ethz.chresearchgate.net Studies on various alkylphosphonic acids on aluminum oxide suggest that a mixture of these binding modes often coexists on the surface. ethz.chnih.gov The formation of these bonds is a result of a condensation reaction, which also produces water as a byproduct. researchgate.net

Influence of Alkyl Chain Length and Amine Group on Adsorption Geometry and Density

The long dodecyl (C12) alkyl chain of this compound plays a crucial role in the formation of dense, ordered layers. Van der Waals interactions between adjacent alkyl chains become more significant with increasing chain length, promoting a higher degree of order and packing density in the resulting monolayer. researchgate.netresearchgate.net For alkylphosphonic acids, chains with 12 or more carbons have been shown to form well-ordered monolayers on various substrates. nih.gov Shorter chains tend to form more disordered, liquid-like films. researchgate.net

Interactions with Diverse Metal Oxide Surfaces (e.g., TiO2, Stainless Steel, Indium Tin Oxide)

The robust nature of the phosphonic acid-metal oxide bond allows for the surface modification of a wide range of materials beyond aluminum oxide.

Titanium Dioxide (TiO₂): Phosphonic acids bind strongly to TiO₂ surfaces, a property utilized in applications ranging from solar cells to catalysis. acs.orguba.ar The binding on TiO₂ can also occur through monodentate and bidentate linkages. acs.orguba.ar Studies on amino-alkylphosphonic acids grafted onto TiO₂ have demonstrated that the alkyl chain length impacts surface properties and the efficiency of subsequent processes like palladium adsorption. acs.orgnih.gov

Stainless Steel: Alkylphosphonic acids form self-assembled monolayers (SAMs) on stainless steel (e.g., SS316L), enhancing its surface properties. nih.gov Long-chain phosphonates, including those with 12 carbon atoms, form ordered and stable monolayers that can provide corrosion resistance. nih.govnih.gov These monolayers have shown excellent stability under various conditions, including acidic, neutral, and physiological solutions. nih.gov

Indium Tin Oxide (ITO): ITO is a transparent conductive oxide widely used in electronic devices. Phosphonic acid SAMs are used to modify the ITO surface energy and work function. researchgate.netprinceton.edu The quality of the SAM formed on ITO is highly dependent on the substrate's properties, such as its crystallinity and roughness. nih.gov Long-chain alkylphosphonic acids generally form more ordered monolayers on ITO surfaces. nih.gov

Formation and Structural Characteristics of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) of this compound are highly organized molecular layers formed spontaneously on a substrate. The formation is driven by the chemisorption of the phosphonic acid headgroup onto the oxide surface and the intermolecular van der Waals forces between the dodecyl chains. nih.govethz.ch

Impact of Surface Roughness and Grain Dimensions on SAM Formation

The quality of the SAM is not only dependent on the molecule itself but also on the topography and structure of the substrate surface. Surface roughness and the size of the substrate's crystalline grains can significantly influence the formation and final order of the monolayer. nih.gov

Studies on indium tin oxide (ITO) have shown that the best-packed and most stable monolayers are formed on smooth, amorphous substrates with homogeneous grains. nih.gov On polycrystalline surfaces, defects in the SAM tend to form at the boundaries between grain edges. nih.gov As surface roughness increases, the quality of the SAM deteriorates, leading to more disordered layers. nih.gov However, research has also indicated that long-chain phosphonic acid SAMs, such as those from octadecylphosphonic acid, can maintain their order even when the lateral grain dimensions of the ITO surface are as small as 50 nm. nih.gov Significant disorder in the SAM was only observed when the surface roughness became comparable to or greater than the length of the monolayer itself. nih.gov

Phase-Dependent Premelting Behavior of Phosphonic Acid Multilayers

The thermal behavior of self-assembled multilayers of long-chain phosphonic acids near their melting transition is a complex phenomenon influenced by molecular arrangement. Research on analogous molecules, such as octadecylphosphonic acid and octylphosphonic acid, reveals that premelting—the formation of a disordered, liquid-like layer at interfaces below the bulk melting temperature—is highly dependent on the packing configuration of the molecules within the lamellar structures. nih.govnih.gov

In these systems, molecules self-assemble into bilayers, which then stack to form multilayers. The arrangement of the alkyl chains within these layers can be either straight or tilted. The balance between the van der Waals interactions of the alkyl chains and the hydrogen-bonding interactions of the phosphonic acid headgroups dictates this configuration. nih.gov For this compound, the presence of the terminal ethylamino group would introduce additional hydrogen bonding capabilities, further influencing the head-to-head interactions.

Studies on similar phosphonic acids show that premelting is strongly favored in assemblies with straight (orthorhombic) configurations. nih.govnih.gov In this arrangement, the interactions between the alkyl chains are weaker compared to the strong interactions between the phosphonic acid headgroups. This disparity allows for the onset of disorder at the domain boundaries at temperatures below the bulk melting point. Conversely, in tilted packing configurations, the stronger inter-chain interactions suppress the premelting phenomenon. nih.gov While no specific experimental data exists for this compound, it is expected to follow these principles, with the ethylamino group potentially modifying the temperature range and extent of premelting due to its influence on the headgroup interaction strength.

Table 1: Influence of Molecular Packing on Premelting in Phosphonic Acid Multilayers

Packing Configuration Intermolecular Force Balance Premelting Behavior
Straight Head-to-head interactions dominate over chain-to-chain interactions. Strong premelting observed at domain boundaries. nih.govnih.gov

| Tilted | Chain-to-chain interactions are stronger and more significant. | Premelting is unfavored and suppressed. nih.gov |

Interfacial Phenomena in Hybrid Organic-Inorganic Systems

The bifunctional nature of this compound—possessing a phosphonic acid group at one end and an ethylamino group at the other, separated by a twelve-carbon chain—makes it a prime candidate for engineering the interface between organic and inorganic materials.

This compound as a Molecular Linker for Organic Matrices

Molecular linkers are crucial for creating stable and functional hybrid materials. They bridge two dissimilar materials, often an inorganic substrate and an organic matrix. The phosphonic acid group is a well-established anchoring group for a wide variety of metal and metal oxide surfaces, forming robust, covalent-like bonds. nih.govresearchgate.net This strong interaction provides a stable foundation for the assembly of subsequent layers.

In the case of this compound, the molecule would orient itself with the phosphonic acid head binding to an inorganic substrate (e.g., titanium dioxide, aluminum oxide). The long dodecyl chain acts as a spacer, projecting away from the surface. The terminal ethylamino group is then available to interact with or be covalently bonded to an organic matrix, such as a polymer or a biological molecule. mdpi.comnih.gov This dual functionality allows the molecule to act as a true molecular bridge, connecting the two phases. The length of the alkyl chain influences the properties of the resulting organic layer, such as its thickness and density. nih.gov

Table 2: Functional Roles of this compound as a Molecular Linker

Molecular Component Function Type of Interaction
Phosphonic Acid Group Anchors to inorganic substrates Strong coordinate or covalent-like bonding with metal/metal oxide surfaces. nih.govresearchgate.net
Dodecyl Chain Provides a flexible spacer and forms a self-assembled monolayer. Van der Waals interactions between adjacent chains.

| Ethylamino Group | Interacts with the organic matrix. | Covalent bonding, hydrogen bonding, or physical entanglement with the organic phase. mdpi.comnih.gov |

Role in Interfacial Adhesion Promotion in Polymer/Metal Composites

A significant challenge in the fabrication of polymer/metal composites is the often-poor adhesion between the hydrophilic, high-surface-energy metal and the hydrophobic, low-surface-energy polymer. This incompatibility can lead to delamination at the interface and failure of the composite material.

Bifunctional molecules like this compound can act as adhesion promoters by forming a chemically graded interface. When applied to a metal surface, the phosphonic acid groups form a strong, stable bond with the metal oxide layer. The outward-facing alkyl chains, terminated with ethylamino groups, create a new surface that is chemically more compatible with a polymer matrix.

The ethylamino groups can enhance adhesion through several mechanisms:

Covalent Bonding: The amine group can react with certain polymer functional groups (e.g., epoxides, isocyanates) to form a covalent bond across the interface.

Hydrogen Bonding: The amine can form hydrogen bonds with polymers containing electronegative atoms, such as polyesters or polyamides.

Improved Wetting and Interdiffusion: The modified surface energy of the metal, now coated with an organic layer, allows for better wetting by the molten polymer during processing. The flexible alkyl chains can also entangle with the polymer chains, creating a mechanically interlocked interface. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Octadecylphosphonic acid
Octylphosphonic acid
Titanium dioxide
Aluminum oxide
Epoxides
Isocyanates
Polyesters

Advanced Applications of 12 Ethylamino Dodecyl Phosphonic Acid in Materials Science

Corrosion Inhibition and Surface Protection Technologies

The prevention of corrosion is a critical aspect of materials engineering, particularly for reactive metals such as aluminum and its alloys. The development of chromate-free corrosion protection systems has driven research into alternative, environmentally benign surface treatments. Phosphonic acid-based self-assembled monolayers (SAMs) have shown great promise in this area.

Design of Phosphonic Acid-Based Organic and Hybrid Organic-Inorganic Coatings for Aluminum Alloys

[12-(Ethylamino)dodecyl]phosphonic acid is considered a model functional organic phosphonic acid for creating thin organic adhesion promoter layers on aluminum, often as a replacement for traditional chromating processes. mdpi.com Its design is pivotal for the formation of effective protective coatings. The molecule's structure allows for a multi-faceted approach to surface protection:

The Phosphonic Acid Anchor: This group has a strong affinity for aluminum oxide surfaces, forming robust Al-O-P covalent bonds through a condensation reaction with surface hydroxyl groups. mdpi.com This strong chemical bond is fundamental to the adhesion and stability of the coating.

The Dodecyl Spacer: The long aliphatic chain acts as a hydrophobic spacer, creating a dense, ordered monolayer that repels water and other corrosive agents from the metal surface. mdpi.com

The Ethylamino Head Group: This terminal functional group serves as a reactive site for bonding with an overlying organic matrix, such as an epoxy or polymer coating. mdpi.com This dual functionality allows this compound to act as a molecular bridge, enhancing the adhesion between the inorganic aluminum substrate and the organic protective coating, a key feature in the design of hybrid organic-inorganic coating systems.

The self-assembly of these molecules on the aluminum surface leads to the formation of a well-ordered and compact monolayer, which is a critical first step in building a multi-layered, high-performance corrosion protection system. mdpi.com There is a clear trend in research towards developing such multifunctional phosphonic acids to create these advanced hybrid coatings. mdpi.com

Mechanisms of Enhanced Barrier Properties and Mitigation of Galvanic Corrosion

The protective action of this compound-based coatings stems from several interconnected mechanisms that enhance barrier properties and mitigate galvanic corrosion.

The primary mechanism is the formation of a dense, hydrophobic self-assembled monolayer (SAM) on the aluminum surface. mdpi.com The long dodecyl chains of the this compound molecules align, creating a tightly packed barrier that physically obstructs the penetration of water, oxygen, and corrosive ions like chlorides to the metal surface. mdpi.comnih.gov This significantly slows down the electrochemical reactions that lead to corrosion.

Furthermore, the strong covalent bonding of the phosphonic acid group to the aluminum oxide surface ensures the integrity and stability of this barrier layer. mdpi.com This is in contrast to coatings that rely on weaker physisorption forces. The amino functionality further enhances the protective system by promoting strong adhesion to a subsequent organic coating layer. This composite structure creates a more robust and less permeable barrier to corrosive species.

In the context of galvanic corrosion, which is a major concern for aluminum alloys containing different metallic phases, the uniform and insulating nature of the phosphonic acid monolayer can help to electrically isolate the different micro-regions on the alloy surface. This reduces the potential difference between anodic and cathodic sites, thereby mitigating the driving force for galvanic corrosion.

Long-Term Durability and Environmental Stability of Protective Films

For any corrosion protection system to be viable, it must exhibit long-term durability and stability in its operating environment. While specific long-term durability data for coatings based solely on this compound is not extensively documented in the reviewed literature, the inherent properties of phosphonic acid-based SAMs on aluminum oxide suggest a high degree of stability.

Studies on various phosphonic acid SAMs on alumina (B75360) (Al₂O₃) have shown that the P-O-Al bond is chemically robust and resistant to hydrolysis. acs.org The thermal stability of phosphonic acid monolayers has also been shown to be superior to other types of SAMs, such as thiolates on gold substrates. acs.org The degradation of these films typically occurs at elevated temperatures, with the stability being dependent on the chemical nature of the organic backbone of the molecule. acs.org For instance, unsubstituted alkyl backbones in phosphonic acids have been found to be stable up to temperatures of 673-773 K. acs.org

The strong covalent bonding of the phosphonic acid to the aluminum oxide surface contributes significantly to the environmental stability of the protective film. nih.gov This robust anchoring prevents delamination and maintains the integrity of the coating even when exposed to moisture and other environmental stressors. However, it is noted that more extensive research is required to fully understand the long-term performance and ecological impact of these coatings to facilitate their widespread industrial application. mdpi.com

Functionalization of Nanomaterials and Surface Grafting

The ability to tailor the surface properties of nanomaterials is crucial for their application in various advanced technologies. This compound and related amino-functionalized phosphonic acids are effective agents for the surface modification of metal oxide nanoparticles.

Modification of Metal Oxide Nanoparticles (e.g., TiO₂) for Controlled Surface Properties

This compound and its analogs can be grafted onto the surface of metal oxide nanoparticles, such as titanium dioxide (TiO₂), to impart specific functionalities. The phosphonic acid group readily binds to the TiO₂ surface, similar to its interaction with aluminum oxide, creating a stable, covalently attached organic layer.

A study on the grafting of amino-alkylphosphonic acids with varying alkyl chain lengths onto TiO₂ nanoparticles revealed that the modification degree is influenced by the chain length. nih.gov Under identical synthesis conditions, a lower modification degree was observed with increasing chain length, suggesting that longer chains may fold and sterically hinder access to surface binding sites. nih.gov

The presence of the dodecyl chain in this compound would render the TiO₂ nanoparticle surface more hydrophobic, which can be advantageous for their dispersion in non-polar polymer matrices for the creation of nanocomposites. The terminal ethylamino group provides a reactive handle for further functionalization, such as the attachment of biomolecules, catalysts, or other polymers, thereby enabling the creation of multifunctional hybrid nanomaterials.

Influence on Adsorption Efficiency and Surface Chemical States for Specific Binding

The functionalization of metal oxide nanoparticles with amino-terminated phosphonic acids significantly influences their adsorption characteristics and surface chemical states, which is critical for applications like metal sorption and catalysis.

In a systematic study using amino-alkylphosphonic acids with different chain lengths (C1, C3, and C6) on TiO₂, it was found that the surface properties and palladium adsorption efficiency were chain-length dependent. nih.govacs.org The chemical state of the amine group and its accessibility are key factors. While a direct correlation between the number of free amino groups and the adsorption capacity was not straightforward, it was evident that chain-length-specific surface interactions play a controlling role in the adsorption performance. nih.gov

The following table, based on data from a study on related amino-alkylphosphonic acids, illustrates the impact of modifier concentration on the modification degree of TiO₂ nanoparticles. This provides insight into how the surface of nanoparticles can be engineered using such molecules.

Table 1: Influence of Modifier Concentration on the Modification Degree of TiO₂ Nanoparticles with Amino-Alkylphosphonic Acids at 90°C. (Data adapted from a study on related compounds) acs.org
Amino-Alkylphosphonic AcidConcentration (mM)Modification Degree (#/nm²)
Aminomethylphosphonic Acid (C1)200.9 (±0.1)
751.5 (±0.1)
1501.7 (±0.1)
3-Aminopropylphosphonic Acid (C3)200.8 (±0.1)
751.1 (±0.1)
1501.2 (±0.1)
6-Aminohexylphosphonic Acid (C6)200.6 (±0.1)
750.8 (±0.1)
1500.9 (±0.1)

The pH stability of the functionalized nanoparticles was also found to increase with the alkyl chain length (C1 < C3 < C6), which could be attributed to a higher fraction of inaccessible hydrophilic sites due to the presence of folded structures in longer chains. nih.gov This demonstrates that by choosing the appropriate amino-alkylphosphonic acid, it is possible to fine-tune the surface properties of metal oxide nanoparticles for specific binding applications.

Utilization in Organic Electronic Devices and Thin Films

The ability of phosphonic acids to form robust self-assembled monolayers (SAMs) on a variety of metal oxide surfaces makes them ideal candidates for applications in organic electronics. This compound, with its specific functional groups, offers unique advantages in the fabrication of high-performance organic thin-film transistors (OTFTs).

Role as Gate Dielectrics in Organic Thin-Film Transistors (OTFTs)

The use of phosphonic acid SAMs, such as those that could be formed by this compound, offers a significant advantage over more traditional silane-based SAMs due to their greater stability and the simpler preparation process. princeton.edu The phosphonic acid group forms strong, covalent-like bonds with the metal oxide surface, leading to dense and well-ordered monolayers. nih.gov This results in gate dielectrics with very low leakage current densities, often less than 10⁻⁵ A/cm² at electric fields around 5 MV/cm, which is a critical factor for low-power electronic devices. nih.govmpg.de The presence of the ethylamino group within the alkyl chain of this compound could further modify the dielectric properties and the interface with the organic semiconductor, potentially leading to enhanced device performance.

Correlation between SAM Structure and Electronic Device Performance

The performance of an OTFT is intimately linked to the quality of the interface between the gate dielectric and the organic semiconductor. A poorly formed interface with a high density of charge-trapping states can severely limit the device's charge carrier mobility and lead to undesirable effects like a large subthreshold swing and a high threshold voltage. princeton.edu It is widely accepted that the introduction of a SAM at this interface can dramatically improve device performance by passivating these trap states, particularly hydroxyl groups on the oxide surface. princeton.edunih.gov

The molecular structure of the SAM-forming molecule plays a crucial role in determining the final properties of the electronic device. The packing density, molecular orientation, and terminal functional group of the SAM all influence the surface energy of the dielectric and the morphology of the subsequently deposited organic semiconductor layer. Research on various phosphonic acids has shown that a well-ordered, dense SAM leads to a significant reduction in the density of charge trapping states. princeton.edu This results in improved subthreshold slopes and near-zero threshold voltages in OTFTs. princeton.edu For instance, the use of phosphonate-linked SAMs has been shown to improve subthreshold slopes to as low as 0.2 V/decade. princeton.edu The specific structure of this compound, with its secondary amine group, could introduce specific dipole moments at the dielectric-semiconductor interface, offering a pathway to precisely tune the threshold voltage of the transistors. researchgate.net This level of control is a critical requirement for the fabrication of complex integrated circuits. researchgate.netmpg.de

Table 1: Impact of Phosphonic Acid SAMs on OTFT Performance

ParameterWithout SAMWith Phosphonic Acid SAM
Operating Voltage High (e.g., >10 V)Low (e.g., 1-3 V) mpg.de
Subthreshold Slope Large (e.g., ~5 V/decade)Small (e.g., 0.2 V/decade) princeton.edu
Threshold Voltage High and positiveNear-zero and tunable princeton.eduresearchgate.net
Interface Trap States High densitySignificantly reduced princeton.edu

Design of Amphiphilic Architectures and Supramolecular Assemblies

The dual nature of this compound, possessing both a hydrophilic phosphonic acid head and a long hydrophobic alkyl chain, makes it an excellent building block for creating complex amphiphilic and supramolecular structures. nih.gov These assemblies have a wide range of applications, from stabilizing colloidal systems to forming novel nanomaterials.

This compound as a Building Block for Anionic Amphiphiles

Amphiphilic molecules, which contain both water-loving (hydrophilic) and water-fearing (hydrophobic) parts, can self-assemble in solution to form structures like micelles and vesicles. mdpi.comrsc.org The phosphonic acid group in this compound is highly polar and can be ionized in water, making it an effective hydrophilic headgroup for designing anionic amphiphiles. nih.gov The long dodecyl chain provides the necessary hydrophobic tail.

The presence of the ethylamino group within the hydrophobic chain adds another layer of functionality. This group can be protonated or deprotonated depending on the pH of the solution, allowing for the creation of pH-responsive amphiphiles. This "smart" behavior is highly desirable for applications in areas like controlled drug delivery, where a change in pH can trigger the release of an encapsulated substance. rsc.org Furthermore, the ethylamino group can participate in hydrogen bonding and other non-covalent interactions, which can be used to direct the self-assembly process and create more complex and well-defined supramolecular architectures. google.com

Applications in the Stabilization of Colloidal Systems and Emulsions

The stability of colloidal dispersions and emulsions is a critical factor in a vast array of industrial products, including paints, inks, cosmetics, and food products. Amphiphilic molecules, or surfactants, are widely used to stabilize these systems by adsorbing at the interface between two immiscible phases (e.g., oil and water), preventing them from coalescing. nih.gov

Phosphonic acid-based amphiphiles, such as those derived from this compound, can be particularly effective as stabilizers for colloidal solutions of nanocrystals. nih.gov The phosphonic acid headgroup can strongly bind to the surface of metal oxide nanocrystals, providing a robust anchor, while the hydrophobic tails extend into the surrounding solvent, creating a stabilizing layer that prevents aggregation. The ability to tune the properties of the amphiphile, for example by altering the pH to change the charge on the ethylamino group, could allow for the dynamic control of colloidal stability. This could be used to create "switchable" emulsions that can be broken and reformed on demand.

Theoretical and Computational Investigations of 12 Ethylamino Dodecyl Phosphonic Acid

Molecular Dynamics Simulations for Interfacial Behavior

Molecular dynamics (MD) simulations are instrumental in elucidating the dynamic behavior of [12-(Ethylamino)dodecyl]phosphonic acid at interfaces, such as those between a solid surface and a liquid. These simulations model the movement of atoms and molecules over time, offering insights into how the alkyl chain and the functional groups orient themselves in complex environments.

For a molecule like this compound, MD simulations can reveal the conformational flexibility of the dodecyl chain and the interactions of the ethylamino and phosphonic acid groups with surrounding solvent molecules or a substrate. These simulations can predict the formation of self-assembled monolayers (SAMs), where the phosphonic acid headgroups anchor to a surface, and the dodecyl chains extend outwards, influenced by the ethylamino group. The specific orientation and packing density are critical determinants of the resulting interfacial properties.

Table 1: Representative Parameters for MD Simulations of Alkylphosphonic Acids

ParameterTypical Value RangeSignificance
Force Field CHARMM, AMBER, GROMOSDefines the potential energy function of the system, governing atomic interactions.
Simulation Time Nanoseconds (ns) to Microseconds (µs)Determines the timescale of the dynamic processes that can be observed, from local vibrations to large-scale conformational changes.
Ensemble NVT (Canonical), NPT (Isothermal-Isobaric)Controls the thermodynamic variables (Number of particles, Volume, Temperature, Pressure) that are kept constant during the simulation.
Solvent Model TIP3P, SPC/ERepresents the properties of the solvent (e.g., water) and its interactions with the solute molecule.

Note: This table represents typical parameters and is not from a specific study on this compound.

Density Functional Theory (DFT) and Periodic Boundary Condition (PBC) Calculations for Molecular Conformations and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for determining the optimized geometry, electronic properties, and vibrational frequencies of molecules like this compound.

By applying Periodic Boundary Conditions (PBC), DFT calculations can be extended to condensed-phase systems, such as crystals or surfaces, simulating an infinite, repeating lattice. This approach is crucial for accurately modeling the interactions of the phosphonic acid group with a metal oxide surface, for instance. DFT can predict the bond lengths and angles within the molecule and the nature of the chemical bonds formed between the phosphonic acid headgroup and surface atoms. These calculations help in understanding the stability and preferred binding modes (e.g., monodentate, bidentate, tridentate) of the molecule on a substrate.

Modeling of Proton Transfer and Hydrogen Bonding Networks at Interfaces

The ethylamino and phosphonic acid groups of this compound are capable of participating in proton transfer and forming extensive hydrogen-bonding networks. These processes are fundamental to many of its potential applications, including in materials designed for proton conduction. nih.govrsc.org

Computational models, often combining DFT with MD, can simulate the dynamics of proton transfer events. rsc.org For instance, these models can elucidate the Grotthuss-type mechanism, where protons are relayed through a network of hydrogen-bonded molecules. osti.gov The presence of both a proton-donating group (phosphonic acid) and a proton-accepting group (ethylamino) within the same molecule allows for complex intramolecular and intermolecular hydrogen-bonding arrangements. nih.gov Theoretical calculations can map the potential energy surface for proton movement, identifying the energy barriers and stable intermediates involved in the transfer process. rsc.org The structure and dynamics of these hydrogen bond networks are critical for understanding mechanisms of proton transport at interfaces. rsc.org

Computational Prediction of Surface Adsorption Modes and Energetics

Computational methods are invaluable for predicting how this compound adsorbs onto various surfaces. By calculating the adsorption energy for different possible binding configurations, researchers can identify the most stable and likely adsorption modes.

These calculations typically involve placing the molecule in various orientations relative to a surface slab (e.g., a metal oxide) and optimizing the geometry using DFT. The adsorption energy is then calculated as the difference between the total energy of the combined system (molecule + surface) and the sum of the energies of the isolated molecule and the clean surface.

Table 2: Computationally Predicted Adsorption Energetics for a Generic Alkylphosphonic Acid on a Metal Oxide Surface

Adsorption ModeCalculated Adsorption Energy (eV)Description of Binding
Monodentate -1.5 to -2.5One of the phosphonic acid oxygen atoms binds to a surface metal atom.
Bidentate -2.5 to -3.5Two of the phosphonic acid oxygen atoms bind to one or two surface metal atoms. This is often a more stable configuration than monodentate binding.
Tridentate -3.0 to -4.0All three phosphonic acid oxygen atoms (after deprotonation) coordinate with surface metal atoms, typically leading to the strongest adsorption.

Note: The values in this table are illustrative for a generic system and are not specific to this compound. The actual energies depend on the specific surface, level of theory, and environmental conditions.

Advanced Analytical and Characterization Techniques in 12 Ethylamino Dodecyl Phosphonic Acid Research

Spectroscopic Analysis of Surface and Interfacial Species

Spectroscopic techniques are indispensable for probing the chemical environment, elemental composition, and molecular orientation within [12-(Ethylamino)dodecyl]phosphonic acid monolayers.

Solid-State Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) Spectroscopy for Phosphonate (B1237965) Environments

Solid-state ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for characterizing the local chemical environment of phosphorus atoms in phosphonate monolayers. acs.org It provides detailed information on the binding of the phosphonic acid headgroup to the substrate. acs.org For this compound SAMs, ³¹P NMR can distinguish between different coordination states of the phosphonate group (monodentate, bidentate, or tridentate) with the surface. nih.gov

The chemical shift (δ) and the chemical shift anisotropy (Δcs) are key parameters obtained from ³¹P NMR spectra. The isotropic chemical shift provides information about the electronic environment and the degree of protonation of the phosphonate group. nih.gov The chemical shift anisotropy, derived from spectra of static or slow-spinning samples, is sensitive to the local symmetry of the phosphorus nucleus and can further elucidate the nature of the surface-phosphonate bond. nih.gov Studies on analogous alkylphosphonate systems reveal that the strength of the surface interaction and the degree of conformational order can be compared across different substrates. acs.org For instance, the interaction strength has been observed to decrease in the order of zirconated silica (B1680970) > ZrO₂ > TiO₂. acs.org

Table 1: Representative ³¹P NMR Parameters for Alkylphosphonates on Oxide Surfaces

Parameter Typical Value Range (ppm) Information Gained
Isotropic Chemical Shift (δ) 15 - 30 ppm Identifies P-O-metal bond formation, distinguishes between physisorbed and chemisorbed species.

Note: Data is generalized from studies on long-chain alkylphosphonic acids, serving as an analogue for this compound.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical and electronic state of the elements within the top 1-10 nm of a material. nih.govcapes.gov.br In the context of this compound research, XPS is used to confirm the formation of a monolayer, assess its chemical integrity, and investigate the bonding mechanism at the substrate interface. utexas.edu

High-resolution scans of specific elemental regions (e.g., C 1s, N 1s, O 1s, P 2p, and the substrate elements) provide detailed chemical state information. The C 1s spectrum can be deconvoluted to identify the carbons of the alkyl chain (C-C, C-H), the carbon adjacent to the amino group (C-N), and the carbon bonded to the phosphonate group (C-P). The N 1s spectrum confirms the presence and chemical state of the ethylamino group, which can be protonated or unprotonated depending on the environment. The P 2p and O 1s spectra are particularly crucial for understanding the phosphonate headgroup's interaction with the surface, often showing shifts indicative of P-O-Metal bond formation. capes.gov.br Angle-resolved XPS (ARXPS) can further provide information on the vertical distribution of the chemical species, helping to confirm the upright orientation of the molecules in the SAM. utexas.edu

Table 2: Typical Binding Energies in XPS Analysis of an Amino-Terminated Alkylphosphonate Monolayer

Element (Core Level) Binding Energy (eV) Assignment
C 1s ~285.0 Alkyl chain (C-C, C-H)
C 1s ~286.5 Carbon bonded to nitrogen (C-N)
N 1s ~400.0 - 402.0 Ethylamino group (-NH-), with shifts indicating protonation state.
P 2p ~133.0 - 134.0 Phosphonate group (R-PO₃) bonded to surface.

Note: Values are illustrative and based on data for similar functionalized long-chain molecules on oxide surfaces. nih.govutexas.edu

Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) for Head Group Reactions

Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) is a highly sensitive surface-specific vibrational spectroscopy technique ideal for studying ultrathin films on reflective substrates. nih.govacs.org It overcomes interferences from atmospheric water and CO₂ by rapidly modulating the polarization of the incident infrared beam between p- and s-polarization. acs.orgresearchgate.net This allows for the selective detection of vibrational modes of molecules adsorbed on the surface. researchgate.net

For this compound monolayers, PM-IRRAS is exceptionally well-suited to probe the orientation and reaction of the phosphonate headgroup with the surface. azocleantech.com The "surface selection rule" dictates that for metal surfaces, only vibrational modes with a dipole moment component perpendicular to the surface are strongly enhanced. This allows for the determination of molecular orientation. For example, the symmetric and asymmetric stretching vibrations of the PO₂ and PO₃ groups can be analyzed to deduce the binding geometry (e.g., bidentate or tridentate) of the phosphonate headgroup to the substrate. acs.org The technique is also sensitive enough to monitor in-situ changes, such as the protonation state of the terminal amino group upon exposure to different pH environments.

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Vibrations and Bonding

Fourier Transform Infrared (FTIR) spectroscopy is a versatile technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. nih.gov While PM-IRRAS is superior for monolayers on reflective surfaces, FTIR in Attenuated Total Reflectance (ATR) mode (ATR-FTIR) is frequently used to characterize phosphonic acid layers on various substrates, including non-metallic ones. researchgate.net ATR-FTIR can provide valuable information about the chemical structure and bonding within the this compound monolayer.

Key vibrational bands are used to confirm the structure of the molecule. The high-frequency region (2800-3000 cm⁻¹) contains the C-H stretching vibrations of the dodecyl chain. The position of these peaks, particularly the symmetric (νs) and asymmetric (νas) CH₂ stretches, can indicate the conformational order (gauche vs. all-trans) of the alkyl chain. acs.org The mid-frequency region reveals information about the headgroup and tail group. The P=O and P-O stretching vibrations, typically found in the 900-1200 cm⁻¹ range, are indicative of the phosphonate group's binding and protonation state. researchgate.net The N-H bending and stretching vibrations of the ethylamino group can also be identified.

Table 3: Key FTIR Vibrational Frequencies for Alkylphosphonic Acid Monolayers

Wavenumber (cm⁻¹) Vibrational Mode Interpretation
~2918 & ~2850 νas(CH₂) & νs(CH₂) Positions indicate high conformational order (all-trans) of the alkyl chain.
1200 - 900 ν(P=O), ν(PO₂) Sensitive to the binding mode (monodentate, bidentate, tridentate) and protonation of the phosphonate headgroup. researchgate.net
~1630 δ(NH₂) Bending vibration of the amino group.

Note: Frequencies are based on general data for amino- and alkylphosphonic acids. acs.orgresearchgate.net

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Molecular Orientation

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is a synchrotron-based technique that provides detailed information about the orientation of molecules within a monolayer. The technique works by exciting a core-level electron (e.g., from the Carbon K-edge) to an unoccupied molecular orbital. The absorption intensity depends on the relative orientation of the electric field vector of the polarized X-ray beam and the transition dipole moment of the specific molecular orbital. utexas.edu

By varying the angle of the incident X-ray beam relative to the surface and monitoring the intensity of specific resonances (e.g., σ* and π*), the average tilt angle of the molecular chains or specific functional groups with respect to the surface normal can be accurately determined. acs.org For this compound, NEXAFS studies at the C K-edge would reveal the tilt angle of the dodecyl chain. Analysis of the N K-edge could provide information on the orientation of the terminal ethylamino group. Such studies on similar long-chain phosphonic acids have shown they form surprisingly well-oriented films, with defined tilt angles that can be quantified with high precision. acs.org

Microscopy and Surface Topography

Microscopy techniques are essential for visualizing the surface morphology, homogeneity, and nanoscale structure of this compound monolayers.

Techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are widely used to characterize the topography of the modified surfaces. nih.gov AFM is particularly powerful as it can provide three-dimensional images of the surface with sub-nanometer resolution without requiring a conductive sample. acs.org It can be used to assess the completeness of the monolayer, identify defects such as pinholes or molecular aggregates, and measure the surface roughness. For example, AFM imaging can reveal whether the this compound molecules form a smooth, uniform layer or if they assemble into domains or islands.

SEM provides topographical information over larger areas and can be useful for identifying larger-scale defects or inconsistencies in the film. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental mapping of the surface, confirming the distribution of phosphorus across the sample. nih.gov These microscopic analyses are complementary to the spectroscopic techniques, providing a visual confirmation of the film quality that is essential for interpreting the ensemble-averaged data from spectroscopy. Studies on similar systems have shown that phosphonic acids can form smooth, homogeneous coatings, although defects like pinholes can sometimes be observed.

Atomic Force Microscopy (AFM) for Monolayer Morphology and Coverage

Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique utilized to study the morphology of self-assembled monolayers (SAMs) of phosphonic acids on various substrates. In the context of long-chain phosphonic acids, AFM provides critical insights into the ordering, packing density, and surface coverage of the monolayer. For a compound like this compound, AFM would be instrumental in visualizing the arrangement of molecules on a substrate, such as a metal oxide. Researchers would expect to observe the formation of a densely packed monolayer, with the ethylamino tail groups oriented away from the surface. The analysis would typically involve measuring the roughness of the coated surface, which is expected to be in the nanometer range for a well-formed monolayer.

Scanning Electron Microscopy (SEM) for Coating Structure and Surface Features

Scanning Electron Microscopy (SEM) offers a complementary perspective to AFM by providing topographical and compositional information over larger areas of a phosphonic acid-coated surface. While SEM has lower resolution than AFM for imaging molecular-scale features, it is invaluable for assessing the uniformity and integrity of thicker coatings or for identifying defects, such as cracks or aggregates, that may form during the deposition process. In the study of this compound coatings, SEM would be employed to ensure a homogenous and defect-free layer has been applied to the substrate. Energy-dispersive X-ray spectroscopy (EDX), often coupled with SEM, could further be used to confirm the elemental composition of the surface, verifying the presence of phosphorus and nitrogen from the phosphonic acid and ethylamino groups, respectively.

Electrochemical Characterization of Protective Coatings

Electrochemical Impedance Spectroscopy (EIS) for Barrier Properties and Corrosion Performance

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique widely used to evaluate the protective properties of organic coatings against corrosion. mdpi.com For a this compound coating on a metal substrate, EIS would be used to assess its barrier function and corrosion inhibition efficiency in an aggressive electrolyte solution. The technique involves applying a small amplitude AC potential at various frequencies and measuring the resulting current to determine the impedance of the system.

The data is often represented in Nyquist and Bode plots and fitted to an equivalent electrical circuit (EEC) model to extract quantitative parameters. Key parameters include the coating capacitance (C_c), which relates to water uptake by the coating, and the polarization resistance (R_p) or charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate. A high R_p value and a low C_c value would indicate a superior protective coating.

Table 1: Hypothetical EIS Data for a this compound Coating on Steel in 3.5% NaCl Solution

Immersion Time (hours)Coating Capacitance (C_c) (nF/cm²)Polarization Resistance (R_p) (kΩ·cm²)
12.58500
243.16200
724.53500
1686.81800

Note: This data is hypothetical and intended to illustrate the expected trend for a phosphonic acid-based protective coating.

Surface Wettability Assessment

Contact Angle Measurements for Hydrophilicity/Hydrophobicity

Contact angle goniometry is a straightforward yet powerful technique to determine the wettability of a surface, which is dictated by its chemical composition and topography. The contact angle of a water droplet on a surface provides a quantitative measure of its hydrophilicity (low contact angle) or hydrophobicity (high contact angle). For a monolayer of this compound, the terminal ethylamino groups would determine the surface energy and thus the wettability. The presence of the amine group might lead to a more hydrophilic character compared to a simple alkyl chain. The contact angle measurement would be crucial for applications where surface-water interaction is important.

Table 2: Expected Water Contact Angles for Surfaces Modified with Different Functional Groups

Surface FunctionalizationExpected Water Contact Angle (degrees)Surface Character
Unmodified Metal Oxide20-40Hydrophilic
Dodecylphosphonic Acid~110Hydrophobic
This compound60-80Moderately Hydrophilic

Note: These values are estimates based on the expected chemical nature of the surface and data from similar compounds.

Future Research Directions and Emerging Paradigms for 12 Ethylamino Dodecyl Phosphonic Acid

Development of Novel Derivatized Forms for Tailored Functionality

The true potential of [12-(Ethylamino)dodecyl]phosphonic acid lies in its capacity to serve as a foundational building block for a vast array of more complex molecules. The terminal secondary amine provides a versatile chemical handle for a multitude of derivatization reactions, allowing for the precise tailoring of surface properties.

Future research will likely focus on several key derivatization strategies. The ethylamino group is amenable to common reactions such as acylation, alkylation, and sulfonylation. jfda-online.compsu.edu For instance, reaction with acyl chlorides or anhydrides can be used to introduce new functional moieties. psu.edulibretexts.org This opens the door to attaching a wide range of chemical groups, from simple hydrophobic or hydrophilic tails to complex bioactive molecules or photoactive chromophores. The choice of derivatizing agent allows for fine-tuning the surface energy, chemical reactivity, and biological interactions of the resulting molecular layer.

Another promising avenue is the reaction with isocyanates to form urea (B33335) linkages or with isothiocyanates to form thiourea (B124793) linkages. These reactions are typically high-yield and can be performed under mild conditions, making them suitable for modifying surfaces functionalized with the parent molecule. Furthermore, the secondary amine can be a nucleophile in ring-opening reactions, for example with epoxides, to introduce hydroxyl functionalities and further increase molecular complexity. The development of these derivatized forms is a critical step toward creating highly specialized interfaces for applications in sensing, catalysis, and biomedical devices. researchgate.netresearchgate.net

Table 1: Potential Derivatization Reactions for this compound

Reagent Class Linkage Formed Resulting Functional Group Potential Application
Acyl Halides/Anhydrides Amide Varies with acyl group Surface energy modification, attachment of probes
Alkyl Halides Tertiary Amine Quaternizable amine pH-responsive surfaces, antimicrobial coatings
Sulfonyl Chlorides Sulfonamide Varies with sulfonyl group Enhanced thermal/chemical stability
Isocyanates Urea Varies with isocyanate Hydrogen-bonding arrays, polymer grafting
Epoxides β-Amino alcohol Hydroxyl and tertiary amine Increased hydrophilicity, further functionalization

Integration into Smart Coatings and Self-Healing Materials

The structure of this compound makes it an ideal candidate for the development of smart coatings and self-healing materials. The phosphonic acid group provides a strong, stable anchor to a variety of metal and metal oxide substrates, including aluminum, titanium, and steel, which are critical in industrial applications. osti.govrsc.orgmdpi.com This robust adhesion is the foundation for creating durable and long-lasting coatings.

The "smart" functionality can be introduced through the terminal ethylamino group. This group can impart pH-responsiveness to the coating. acs.org For example, in acidic environments, the amine will be protonated, leading to a positively charged surface, which can alter the coating's interaction with its environment, such as triggering the release of an encapsulated corrosion inhibitor. researchgate.net Research into coatings composed of self-assembled monolayers (SAMs) of this molecule could explore how changes in pH alter surface wettability and adhesion.

In the realm of self-healing materials, the amino group can serve as a reactive site. nih.govrsc.org One paradigm involves embedding microcapsules containing a reactive agent within a polymer matrix. nih.gov If the surface is scratched, the capsules rupture, releasing their contents. A coating functionalized with this compound could have its terminal amine groups participate in a cross-linking reaction with the released agent, repairing the damage. For example, the amine could react with released isocyanates or epoxides to form a durable polymer patch that seals the scratch, restoring the protective barrier. youtube.com

Table 2: Research Focus for Smart Coating Applications

Feature Underlying Chemistry Research Goal
Stimuli-Responsiveness Protonation/deprotonation of the ethylamino group. Develop coatings that change properties (e.g., wettability, charge) in response to pH shifts for controlled release or sensing.
Enhanced Adhesion Strong covalent/coordinate bonding of the phosphonic acid to metal oxide surfaces. acs.orgacs.org Quantify the durability of the bond under harsh environmental conditions (e.g., saltwater, high temperature).
Self-Healing Matrix Amine reactivity with cross-linking agents (e.g., epoxides, isocyanates). Formulate coating systems where the amine-functionalized surface can react with released healing agents to repair mechanical damage.
Corrosion Inhibition Formation of a dense, hydrophobic barrier; potential to bind and release inhibitors. Evaluate the performance of SAMs of the compound and its derivatives as anti-corrosion nanocoatings. mdpi.com

Exploration of Sustainable Synthesis Routes and Green Chemistry Principles

As with any chemical of industrial potential, the development of sustainable and environmentally benign synthesis methods is paramount. Future research on this compound will need to be guided by the principles of green chemistry, which advocate for waste prevention, atom economy, and the use of less hazardous substances. rsc.org

The synthesis of this molecule can be deconstructed into the formation of the P-C bond and the introduction of the terminal ethylamino group. Traditional methods for creating alkylphosphonates, such as the Michaelis-Arbuzov reaction, often require high temperatures and produce stoichiometric byproducts. iupac.org Green alternatives could involve catalyst-based approaches or solvent-free reaction conditions. rsc.org Similarly, the synthesis of long-chain amines can involve multiple steps and harsh reagents. google.comacs.org Research into catalytic amination of biomass-derived alcohols or fatty acids represents a more sustainable path to the C12 amine precursor. acs.orgresearchgate.net

A key green chemistry metric is the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product. Future work should aim to design synthetic pathways with a significantly lower E-factor than traditional routes. This could involve multi-component reactions where several bonds are formed in a single step, minimizing intermediate purification stages and solvent usage. Another approach is the use of biocatalysis, employing enzymes to perform specific transformations under mild conditions, which can lead to high selectivity and a drastic reduction in waste.

Table 3: Green Chemistry Metrics for Evaluating Synthesis Routes

Green Chemistry Principle Key Metric Application to Synthesis of this compound
Waste Prevention E-Factor (kg waste / kg product) Aim for pathways with low E-Factors by minimizing byproducts and solvent waste.
Atom Economy (MW of product / Σ MW of reactants) x 100% Design reactions, like addition reactions, that incorporate a maximal amount of starting material into the final product.
Less Hazardous Synthesis Toxicity and Hazard Profile Replace hazardous reagents (e.g., phosgene (B1210022) derivatives, harsh alkylating agents) with safer alternatives.
Use of Renewable Feedstocks % Renewable Carbon Explore starting materials derived from biomass (e.g., fatty acids, bio-alcohols) instead of petrochemicals. acs.org
Catalysis Catalyst Turnover Number/Frequency Develop catalytic (vs. stoichiometric) versions of key reactions like amination and P-C bond formation. rsc.org

Advanced Interfacial Engineering for Multifunctional Systems

The ability of this compound to form well-ordered self-assembled monolayers (SAMs) on metal oxide surfaces is a cornerstone of its utility in advanced materials. osti.govnih.gov Interfacial engineering using this molecule allows for the precise control of surface properties at the molecular level, which is critical for the performance of electronic devices, sensors, and biomaterials. rsc.orgnih.gov

Future research will focus on creating multifunctional interfaces. By co-adsorbing this compound with other functional phosphonic acids, researchers can create mixed SAMs with a mosaic of different chemical functionalities on the surface. For example, mixing with a hydrophobic fluorinated phosphonic acid could create a surface that is both reactive (via the amino group) and highly water-repellent.

The terminal amine itself is a powerful tool for interfacial engineering. Its protonation state can be used to tune the surface potential or work function of an underlying semiconductor, a key parameter in organic electronics. acs.org Furthermore, the amine provides an anchor point for building up complex, layered structures. For instance, it can be used to bind negatively charged nanoparticles, polymers, or biological macromolecules like DNA through electrostatic interactions. This layer-by-layer assembly approach opens up possibilities for fabricating three-dimensional architectures with precisely defined functions, such as in multi-layered sensor arrays or biocompatible coatings that promote specific cell adhesion. uba.aracs.org The investigation into how the ethylamino group, as opposed to a primary amine, influences the packing density and ordering of these SAMs will be a subtle but important area of study. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [12-(Ethylamino)dodecyl]phosphonic acid, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis of phosphonic acid derivatives typically involves dealkylation of dialkyl phosphonates. For this compound, the McKenna procedure (bromotrimethylsilane followed by methanolysis) is optimal for high-purity yields. Acidic hydrolysis (HCl) is an alternative but may introduce impurities due to side reactions. Reaction temperature (20–80°C), solvent polarity, and catalyst choice (e.g., TMSBr) critically influence ester cleavage efficiency and byproduct formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • 31P NMR : Detects phosphonic acid groups (δ = 15–25 ppm) and identifies hydrolyzed byproducts.
  • FTIR : Confirms P=O (1150–1250 cm⁻¹) and P–O–C (1050–950 cm⁻¹) bonds.
  • HRMS (ESI+) : Validates molecular weight (C₁₄H₃₃NPO₃, theoretical 310.20 g/mol) and detects ethylamino side-chain degradation.
  • Elemental Analysis : Ensures stoichiometric C/N/P ratios (±0.3% tolerance) .

Q. What are the thermodynamic considerations for phosphonic acid group stability under varying pH conditions?

  • Methodological Answer : The acid dissociation constants (pKa₁ ≈ 2.34, pKa₂ ≈ 7.5–8.5 predicted for this compound) dictate protonation states. Below pH 2, the phosphonic group is fully protonated, enhancing solubility in polar solvents. Above pH 8, deprotonation promotes chelation with metal ions (e.g., Ca²⁺, Al³⁺), which can precipitate the compound. Stability tests should include pH-controlled TGA/DSC to assess thermal decomposition thresholds .

Advanced Research Questions

Q. How do phosphonic acid derivatives interfere in LC-MS/MS analysis, and what mitigation strategies exist for accurate quantification?

  • Methodological Answer : Fosetyl-Al and its analogs degrade to phosphonic acid during analysis, causing false positives via in-source fragmentation (e.g., m/z 97 → 79 in negative mode). Mitigation strategies include:

  • Extraction : Use acidified methanol (pH 2.5–3.0) to suppress degradation.
  • Calibration : Prepare separate standards for phosphonic acid and fosetyl to avoid cross-contamination.
  • Chromatography : Optimize HILIC columns with ammonium formate buffers (pH 4.5) to resolve fosetyl (RT 4.2 min) from phosphonic acid (RT 5.8 min) .

Q. How can researchers address phosphonic acid residues in organic matrices lacking fosetyl contamination history?

  • Methodological Answer : Non-fosetyl sources include microbial synthesis (e.g., soil bacteria) and historical accumulation in perennial plants. To differentiate sources:

  • Isotopic Labeling : Use ¹⁸O-labeled phosphonic acid to trace microbial vs. synthetic origins.
  • Controlled Growth Studies : Analyze plant tissues (roots vs. leaves) under sterile hydroponic conditions to exclude environmental uptake .

Q. What molecular dynamics (MD) approaches elucidate proton transport mechanisms in phosphonic acid-functionalized ionomers?

  • Methodological Answer :

  • Ab Initio MD : Simulate hydronium ion (H₃O⁺) coordination with phosphonic acid groups (P–OH) to map proton hopping pathways.
  • Coarse-Grained MD : Model phase-segregated morphologies (e.g., hydrophilic domains in PFSA-PFPA membranes) to correlate proton conductivity (σ > 0.1 S/cm) with water content (λ = 10–15 H₂O/SO₃H).
  • Free Energy Calculations : Quantify activation barriers (ΔG‡ ≈ 0.3–0.5 eV) for proton dissociation using metadynamics .

Q. How does alkyl chain length affect the self-assembly of aminoalkylphosphonic acids in surface functionalization?

  • Methodological Answer :

  • Monolayer Formation : Longer chains (C12 vs. C8) enhance hydrophobic packing on metal oxides (e.g., TiO₂), reducing defects (measured via AFM).
  • Contact Angle : C12 chains yield higher hydrophobicity (θ = 110° vs. 85° for C8) but require annealing (60–80°C) to stabilize ordered phases.
  • XPS Analysis : N 1s peaks (399.5 eV) confirm ethylamino group orientation, while P 2p peaks (133.2 eV) indicate phosphate-metal bonding .

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